molecular formula C16H31NO2 B15189498 Menthol (-)-N,N-diethylaminoacetate CAS No. 81983-63-3

Menthol (-)-N,N-diethylaminoacetate

Cat. No.: B15189498
CAS No.: 81983-63-3
M. Wt: 269.42 g/mol
InChI Key: WUGGCLRXBOVBMZ-RRFJBIMHSA-N
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Description

Menthol (-)-N,N-diethylaminoacetate (CAS: 81983-63-3) is a synthetic derivative of L-menthol, a cyclic monoterpene alcohol naturally abundant in mint species. The compound is structurally characterized by the replacement of menthol’s hydroxyl group with a diethylaminoacetate ester group, yielding the formula [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-(diethylamino)acetate . This modification introduces a tertiary amine moiety, which alters its physicochemical properties and biological interactions compared to parent menthol and other derivatives.

Menthol itself (C₁₀H₂₀O, MW: 156.27 g/mol) is a white crystalline solid with a density of 0.890 kg/dm³, insoluble in water but highly soluble in ethanol, ether, and chloroform . Its therapeutic applications include anti-inflammatory, cooling, and analgesic effects, mediated partly through TRPM8 ion channel activation .

Properties

CAS No.

81983-63-3

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-(diethylamino)acetate

InChI

InChI=1S/C16H31NO2/c1-6-17(7-2)11-16(18)19-15-10-13(5)8-9-14(15)12(3)4/h12-15H,6-11H2,1-5H3/t13-,14+,15+/m0/s1

InChI Key

WUGGCLRXBOVBMZ-RRFJBIMHSA-N

Isomeric SMILES

CCN(CC)CC(=O)O[C@@H]1C[C@H](CC[C@@H]1C(C)C)C

Canonical SMILES

CCN(CC)CC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menthol (-)-N,N-diethylaminoacetate typically involves the esterification of menthol with N,N-diethylaminoacetic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process generally includes the following steps:

    Esterification: Menthol is reacted with N,N-diethylaminoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting ester is purified through distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: High-purity menthol and N,N-diethylaminoacetic acid are prepared and stored under controlled conditions.

    Reaction: The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration.

    Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, followed by purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Menthol (-)-N,N-diethylaminoacetate undergoes various chemical reactions, including:

    Oxidation: The menthol moiety can be oxidized to form menthone or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Menthone and other oxidized derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Menthol (-)-N,N-diethylaminoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its effects on cellular processes and as a tool for investigating receptor-mediated pathways.

    Medicine: Explored for its potential analgesic, anti-inflammatory, and local anesthetic properties.

    Industry: Utilized in the formulation of cosmetic products, topical analgesics, and cooling agents.

Mechanism of Action

Menthol (-)-N,N-diethylaminoacetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness and can also result in analgesic effects by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may interact with kappa-opioid receptors, contributing to its pain-relieving properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between menthol (-)-N,N-diethylaminoacetate and related compounds are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Water Solubility
Menthol C₁₀H₂₀O 156.27 Hydroxyl Insoluble
Menthone C₁₀H₁₈O 154.25 Ketone Low
Menthyl acetate C₁₂H₂₂O₂ 198.30 Acetate ester Insoluble
This compound C₁₈H₃₅NO₂ 297.48 Diethylaminoacetate ester Moderate (predicted)*

*Predicted based on tertiary amine group enhancing polarity, though ester moiety may limit solubility .

  • Menthol : The hydroxyl group enables hydrogen bonding, contributing to its crystalline structure and antioxidant activity via free radical scavenging .
  • Menthone : A ketone derivative with reduced polarity compared to menthol; lacks hydroxyl-mediated antioxidant effects .
  • Menthyl acetate : Esterification of menthol’s hydroxyl group improves volatility and alters scent profile but reduces water solubility .

Q & A

Q. What analytical methods are recommended for quantifying menthol and its derivatives in biological samples (e.g., plasma, urine)?

Gas chromatography-mass spectrometry (GC/MS) with selective ion monitoring (SIM) is the gold standard. Liquid-liquid extraction (LLE) is used to isolate menthol from matrices, followed by derivatization to enhance volatility. Internal standards like deuterated menthol analogs (e.g., AOZ-d4, AMOZ-d5) improve precision by correcting for matrix effects . Validation should include recovery rates (65–80%) and limits of detection (LOD) below 1 ng/mL for clinical applications.

Q. How do menthol concentrations interact with nicotine in sensory perception studies?

Use repeated-measures ANOVA to model concentration-dependent interactions. For example, 3.5% menthol amplifies "coolness" perception synergistically with low nicotine (0–6 mg/mL), but effects plateau at higher nicotine concentrations (24 mg/mL) due to non-additive sensory pathways . Gender-specific responses (e.g., heightened sensitivity in females) require stratification in experimental designs .

Q. What statistical approaches address skewed data in chemosensory studies involving menthol?

Apply log- or square-root transformations to normalize skewed intensity ratings (e.g., generalized Labeled Magnitude Scale data). Post-hoc Tukey HSD tests identify significant differences across menthol concentrations (0.1–3.5%) and formulations (e.g., commercial e-liquids vs. lab-synthesized) .

Advanced Research Questions

Q. How can heterogeneous catalysts be optimized for menthol synthesis from citronellal?

Bifunctional catalysts with balanced Lewis/Brønsted acid sites maximize cyclization while minimizing dehydration side reactions. Key parameters:

ParameterOptimal RangeEffect on Yield
Temperature100–120°C↑ Cyclization rate (Ea = 45 kJ/mol)
Pressure10–20 bar H2↑ Menthol selectivity (5–15%)
SolventHydrophobic (e.g., hexane)Prevents catalyst deactivation
Systematic single-variable experiments and BET surface area analysis are critical for rational catalyst design .

Q. How should researchers address heterogeneity and bias in meta-analyses of menthol’s physiological effects (e.g., thermal perception)?

Use random-effects models to account for high between-study variability (I<sup>2</sup> > 50%). Control for unblinded studies (due to menthol’s odor) via sensitivity analyses. Prioritize trials with allocation concealment and standardized application methods (e.g., 0.1–1.0% menthol gels) .

Q. What experimental designs resolve contradictions in menthol’s role in nicotine addiction pathways?

Dual-condition protocols (menthol vs. non-menthol) with fMRI or electrophysiological endpoints clarify mechanistically distinct pathways. For example:

  • Behavioral assays : Operant self-administration models in rodents, controlling for menthol’s TRPM8 receptor activation.
  • Molecular profiling : RNA-seq to identify menthol-induced changes in nicotinic acetylcholine receptor (nAChR) expression .

Q. How do menthol bans influence illicit cigarette purchasing behavior in longitudinal studies?

Combine brand validation (HPLC/MS for menthol detection) with survey data to correct for self-reporting biases. For example, post-ban studies show only 10.5% of reported menthol use aligns with validated brands, highlighting the need for chemical verification .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing N,N-diethylaminoacetate derivatives?

  • Reaction setup : Use K2CO3 in DCM/EtOH (25–40°C) for alkylation of primary amines.
  • Yield optimization : Monitor pH (8–10) to avoid side reactions (e.g., over-alkylation).
  • Characterization : HRMS and <sup>13</sup>C NMR verify structural integrity, with yields typically 65–80% .

Q. How can in vitro models assess menthol’s permeation-enhancing effects for transdermal drug delivery?

Franz diffusion cells with ex vivo human skin, using fluorescent tracers (e.g., fluorescein) to quantify enhancement ratios. Menthol (1–5% w/v) disrupts lipid bilayers via TRPV3 modulation, validated by confocal microscopy .

Data Interpretation and Reporting

Q. Why do multivariable analyses reveal gender-specific responses to menthol in sensory studies?

Hormonal variations (e.g., estrogen) upregulate TRPM8 expression, amplifying cooling perception in females. Report interaction terms (e.g., Menthol × Nicotine × Gender) and include covariates like menstrual cycle phase in metadata .

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